

Characterization of 4-Methyl-2-(thiophen-2-yl)quinoline: A Technical Overview

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Compound of Interest

Compound Name: 4-Methyl-(2-thiophenyl)quinoline

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the characterization of 4-Methyl-2-(thiophen-2-yl)quinoline. Due to the limited availability of comprehensive data for this specific molecule in publicly accessible literature, this guide focuses on established synthesis methodologies for analogous compounds and general characterization techniques applicable to quinoline-thiophene derivatives. While specific experimental data for 4-Methyl-2-(thiophen-2-yl)quinoline is not extensively documented, this guide serves as a foundational resource for researchers undertaking its synthesis and characterization.

Synthesis Strategies

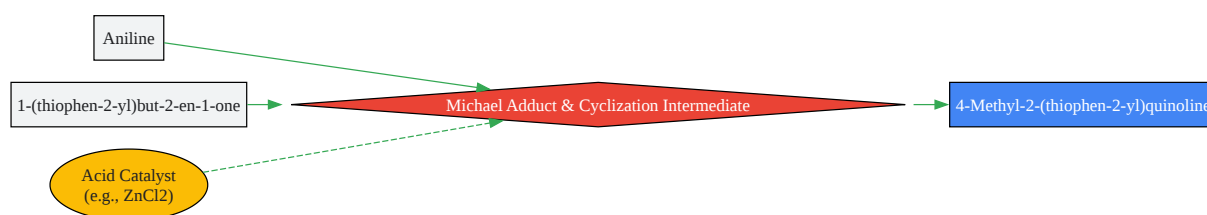
The synthesis of 2-aryl-4-methylquinolines, a class of compounds to which 4-Methyl-2-(thiophen-2-yl)quinoline belongs, is well-established in organic chemistry. The most common and effective methods are the Doebner-von Miller reaction and the Friedländer synthesis.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β -unsaturated carbonyl compound in the presence of a strong acid, typically a Lewis acid or a Brønsted acid.^{[1][2][3]} For the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline, the likely precursors would be aniline and 1-(thiophen-2-yl)but-2-en-1-one.

General Experimental Protocol (Hypothetical):

- To a stirred solution of aniline in a suitable solvent (e.g., ethanol or acetic acid), add a Lewis acid catalyst (e.g., zinc chloride or tin(IV) chloride).
- Slowly add 1-(thiophen-2-yl)but-2-en-1-one to the reaction mixture.
- Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Caption: Doebner-von Miller synthesis workflow.

Friedländer Synthesis

The Friedländer synthesis provides an alternative route, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.^{[2][3]} For the

target molecule, this would involve the reaction of 2-aminoacetophenone with 1-(thiophen-2-yl)ethan-1-one in the presence of a base or acid catalyst.

General Experimental Protocol (Hypothetical):

- Mix 2-aminoacetophenone and 1-(thiophen-2-yl)ethan-1-one in a suitable solvent (e.g., ethanol).
- Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
- Heat the mixture under reflux until the reaction is complete as monitored by TLC.
- Cool the reaction mixture and pour it into cold water to precipitate the product.
- Filter the solid, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.



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Caption: Friedländer synthesis workflow.

Spectroscopic Characterization (Anticipated Data)

While specific spectral data for 4-Methyl-2-(thiophen-2-yl)quinoline is not readily available, the following tables summarize the expected ranges and types of signals based on the analysis of

similar quinoline and thiophene-containing compounds.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Anticipated ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.1-7.5	m	5H	Quinoline-H
~ 7.5-7.1	m	3H	Thiophene-H

| ~ 2.7 | s | 3H | Quinoline- CH_3 |

Table 2: Anticipated ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 158-155	Quinoline C2
~ 148-145	Quinoline C4, C8a
~ 144-140	Thiophene C2'
~ 130-120	Quinoline & Thiophene CH
~ 125-120	Quinoline C4a

| ~ 19 | Quinoline- CH_3 |

Infrared (IR) Spectroscopy

Table 3: Anticipated IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	C-H stretch (aromatic)
~ 2950-2850	Medium	C-H stretch (aliphatic)
~ 1600-1450	Strong	C=C and C=N stretching (aromatic rings)
~ 1400-1300	Medium	C-H bending (CH ₃)

| ~ 850-700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Anticipated Mass Spectrometry Data

m/z	Interpretation
[M] ⁺	Molecular ion peak corresponding to C ₁₄ H ₁₁ NS
[M-1] ⁺	Loss of a hydrogen radical
[M-15] ⁺	Loss of a methyl radical

| | Fragments corresponding to the quinoline and thiophene rings |

Potential Biological and Pharmacological Activities

Derivatives of both quinoline and thiophene are known to exhibit a wide range of biological activities. While no specific studies on the biological effects of 4-Methyl-2-(thiophen-2-yl)quinoline have been found, related compounds have shown promise in several therapeutic areas.

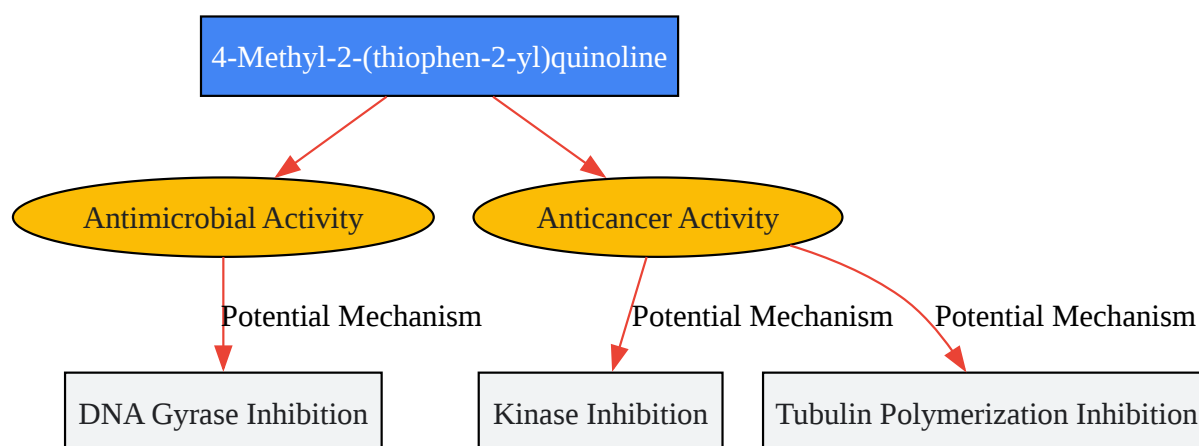
Antimicrobial Activity

Numerous quinoline derivatives have been investigated for their antibacterial and antifungal properties.^[1] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. Thiophene-containing compounds have also demonstrated significant

antimicrobial effects. Therefore, it is plausible that 4-Methyl-2-(thiophen-2-yl)quinoline could exhibit antimicrobial activity.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. Similarly, thiophene derivatives have been reported to possess cytotoxic activity against various cancer cell lines. The combination of these two pharmacophores in 4-Methyl-2-(thiophen-2-yl)quinoline suggests its potential as a subject for anticancer drug discovery.



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Caption: Potential biological activities.

Conclusion

4-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a framework for its synthesis and characterization based on established methodologies for related compounds. Further experimental work is required to elucidate the specific spectroscopic properties, crystal structure, and biological activities of this molecule. The information presented here serves as a starting point for researchers interested in exploring the therapeutic potential of this and similar quinoline-thiophene hybrids.

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